2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone
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Overview
Description
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone is a synthetic organic compound that features a cyclopropyl group, a methoxy group, and a triazole ring attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industry: It is used as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and piperidine moiety are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]propanone: Similar structure but with a propanone group instead of ethanone.
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]butanone: Similar structure but with a butanone group instead of ethanone.
2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]pentanone: Similar structure but with a pentanone group instead of ethanone.
Uniqueness
The uniqueness of 2-Cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, methoxy group, and triazole ring in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-2-methoxy-1-[3-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12(10-4-5-10)13(18)16-7-2-3-11(9-16)17-8-6-14-15-17/h6,8,10-12H,2-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXIULDZFCRAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1)C(=O)N2CCCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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